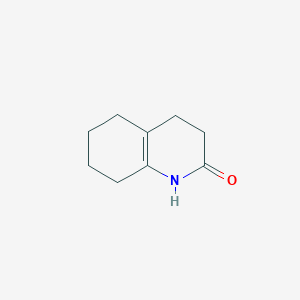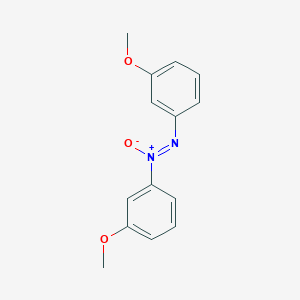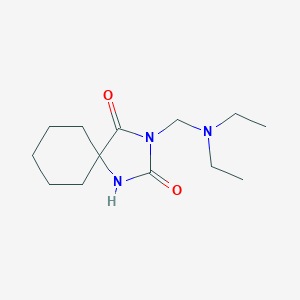
8-Methoxy-3,4-dihydronaphthalen-1(2H)-one
Descripción general
Descripción
"8-Methoxy-3,4-dihydronaphthalen-1(2H)-one" is a chemical compound with significant interest in synthetic and medicinal chemistry due to its structural complexity and potential biological activities. This compound is related to the tetrahydronaphthalene family, which is known for its versatile synthetic applications and the presence in various natural products.
Synthesis AnalysisThe synthesis of compounds related to "8-Methoxy-3,4-dihydronaphthalen-1(2H)-one" involves multi-step organic transformations. For instance, the synthesis of dopaminergic 5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine, an analog, was achieved from 2-naphthoic acid through a sequence involving bromination, esterification, substitution, and several reductions (Öztaşkın, Göksu, & SeÇen, 2011). These methodologies offer insight into potential synthetic routes for related compounds, including "8-Methoxy-3,4-dihydronaphthalen-1(2H)-one."
Molecular Structure Analysis
Molecular structure determination of similar compounds has been achieved through X-ray crystallography, revealing critical aspects such as bond lengths, angles, and overall molecular conformations. For example, structural studies on organoboron compounds related to the tetrahydronaphthalene scaffold have provided detailed insights into their crystal structures (Kliegel, Tajerbashi, Rettig, & Trotter, 1989).
Chemical Reactions and Properties
The chemical reactivity of "8-Methoxy-3,4-dihydronaphthalen-1(2H)-one" encompasses a range of reactions, including cyclizations, oxidations, and functional group transformations. For instance, the platinum-catalyzed intramolecular hydroarylation of allenyl arenes offers an efficient method to synthesize 1,4-dihydronaphthalenes, highlighting the potential pathways for modifying the core structure of our compound of interest (Mo & Lee, 2010).
Physical Properties Analysis
The physical properties, including melting points, boiling points, and solubility, play a crucial role in the practical applications of chemical compounds. While specific data on "8-Methoxy-3,4-dihydronaphthalen-1(2H)-one" were not found, studies on related compounds provide a basis for predicting such properties. These are influenced by molecular structure, especially functional groups and molecular symmetry.
Chemical Properties Analysis
The chemical properties of "8-Methoxy-3,4-dihydronaphthalen-1(2H)-one" are determined by its functional groups, which dictate reactivity, stability, and interaction with biological targets. Similar compounds have been synthesized and evaluated for their biological activities, including as inhibitors of enzymes or receptors, demonstrating the potential pharmacological relevance of tetrahydronaphthalene derivatives (Yan, Hartmann, Zapp, & Hartmann, 1997).
Aplicaciones Científicas De Investigación
Chemical Transformations and Synthesis : This compound has been used in studies exploring intramolecular alkylation, leading to the synthesis of different chemical structures. For example, it was transformed into diazomethyl ketone, which underwent further reactions to produce various naphthalene derivatives (Johnson & Mander, 1978).
Synthesis of Estrogen Analogs : The compound has been utilized in the synthesis of oestrogen analogs. This includes the transformation of related compounds to produce various intermediates, ultimately leading to the synthesis of specific estrogen-like structures (Collins, Cullen, Fallon, & Gatehouse, 1984).
Enantiospecific Synthesis : It has been a part of the enantiospecific synthesis process for creating chiral dienones, which are crucial in the synthesis of complex molecules like 7-deoxydaunomycinone (Russell, Gee, Irvine, & Warrener, 1984).
Formation of O-Methyloxime : The compound has been studied for its reaction with O-methylhydroxylamine hydrochloride, leading to the formation of O-methyloximes, which are important in organic synthesis (Collins, Fallon, & Skene, 1994).
Novel Rearrangements in Organic Chemistry : It has been a key component in the study of novel base-catalyzed rearrangements, providing insights into complex reaction mechanisms (Collins, Fallon, & Skene, 1994).
Discovery of New Polyketides : In the field of natural product chemistry, derivatives of this compound have been isolated from endophytic fungi, expanding the understanding of polyketide biosynthesis (Li et al., 2018).
Iodination Reactions : It has been utilized in studies focusing on the direct iodination of indanone and tetralone derivatives, exploring regioselective iodination techniques (Jereb, Stavber, & Zupan, 2003).
Synthesis of Serotonin Receptor Agonists : The compound has been used in the synthesis of 2-amino-tetralins, which are precursors for serotonin receptor agonists (Orsini, Sello, Travaini, & Gennaro, 2002).
Total Synthesis of Illudalanes : It played a role in the total synthesis of key intermediates in the synthesis of illudalanes, a class of naturally occurring compounds (Girija, Shanker, & Rao, 1991).
Discovery of α-Pyrone Derivatives : This compound has been involved in the discovery of new α-pyrone derivatives from freshwater fungi, contributing to the understanding of natural product chemistry and potential therapeutic applications (Rivera-Chávez et al., 2018).
Propiedades
IUPAC Name |
8-methoxy-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-13-10-7-3-5-8-4-2-6-9(12)11(8)10/h3,5,7H,2,4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJFIWDAAEBDDES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60460823 | |
| Record name | 8-Methoxy-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60460823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methoxy-3,4-dihydronaphthalen-1(2H)-one | |
CAS RN |
13185-18-7 | |
| Record name | 8-Methoxy-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60460823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 8-Methoxy-3,4-dihydronaphthalen-1(2H)-one in the context of the provided research?
A1: While 8-Methoxy-3,4-dihydronaphthalen-1(2H)-one itself isn't the primary focus of the research, it serves as a crucial starting point for synthesizing structurally related compounds. The study highlights the conversion of 6-Methoxy-3,4-dihydronaphthalen-1(2H)-one to 5-ethoxy-8-methoxy-3,4-dihydronaphthalen-1(2H)-one []. This synthesized molecule is then further transformed into 5-ethoxy-8-hydroxy-1,2,3,4-tetrahydro-2-naphthoic acid, ultimately leading to the creation of an analog of 8-methoxy-1,2,3,4-tetrahydro-3,4a-ethanonaphthalene- 5(4aH),10-dione. This highlights the importance of 8-Methoxy-3,4-dihydronaphthalen-1(2H)-one derivatives as building blocks in organic synthesis.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















